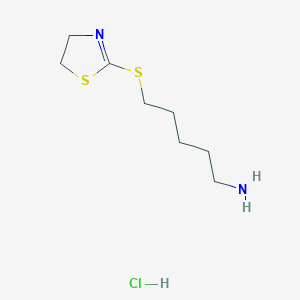
5-((4,5-Dihydrothiazol-2-yl)thio)pentan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4,5-Dihydrothiazol-2-yl)thio)pentan-1-amine hydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4,5-Dihydrothiazol-2-yl)thio)pentan-1-amine hydrochloride typically involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones to form the thiazole ringThe final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-((4,5-Dihydrothiazol-2-yl)thio)pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Applications De Recherche Scientifique
5-((4,5-Dihydrothiazol-2-yl)thio)pentan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical reaction accelerators
Mécanisme D'action
The mechanism of action of 5-((4,5-Dihydrothiazol-2-yl)thio)pentan-1-amine hydrochloride involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. This leads to the disruption of essential biological pathways, resulting in antimicrobial, antifungal, and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
5-((4,5-Dihydrothiazol-2-yl)thio)pentan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the pentan-1-amine moiety. This gives it distinct chemical and biological properties compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C8H17ClN2S2 |
|---|---|
Poids moléculaire |
240.8 g/mol |
Nom IUPAC |
5-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H16N2S2.ClH/c9-4-2-1-3-6-11-8-10-5-7-12-8;/h1-7,9H2;1H |
Clé InChI |
ROOMTLGZDBUEAW-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N1)SCCCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




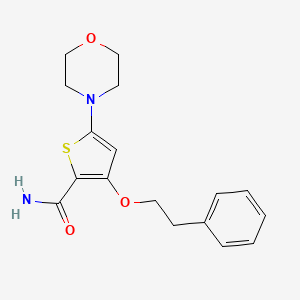
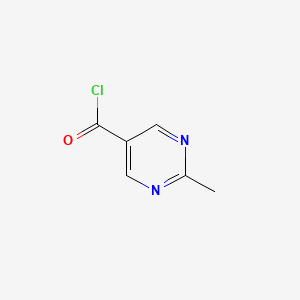
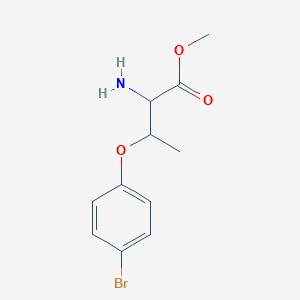
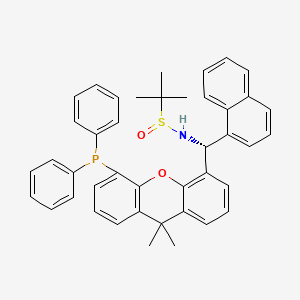
![7-Ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13652553.png)
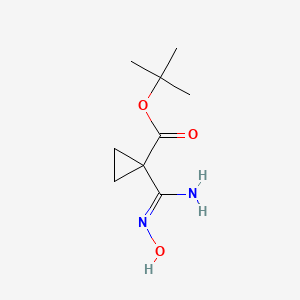

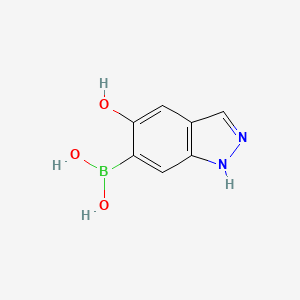
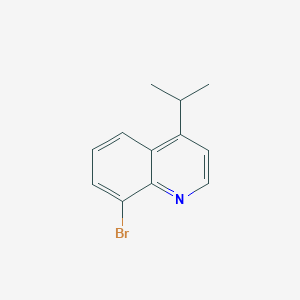
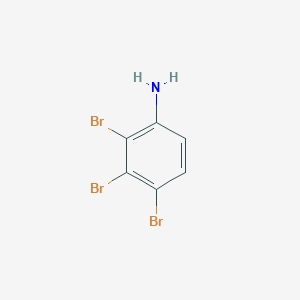

![7-Iodobenzo[d]isothiazole](/img/structure/B13652601.png)
